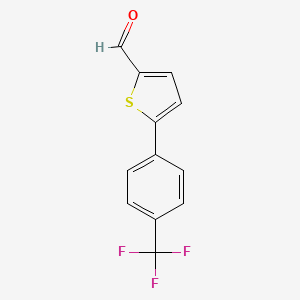

5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde

説明

5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde: is an organic compound with the molecular formula C12H7F3OS and a molecular weight of 256.24 g/mol . This compound features a thiophene ring substituted with a trifluoromethylphenyl group and an aldehyde functional group. It is primarily used in research settings, particularly in the fields of organic chemistry and materials science.

特性

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3OS/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUULOHHLGLJHED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405455 | |

| Record name | 5-[4-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343604-31-9 | |

| Record name | 5-[4-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of 5-(4-(Trifluoromethyl)phenyl)thiophene

Method: Cross-coupling reaction (Suzuki-Miyaura coupling) of 5-bromothiophene or 5-halothiophene derivatives with 4-(trifluoromethyl)phenylboronic acid.

- Catalysts: Palladium-based catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2.

- Conditions: Typically performed in polar aprotic solvents like DMF, toluene, or dioxane with bases such as K2CO3 or Na2CO3 under inert atmosphere and elevated temperatures (80–110 °C).

- Outcome: Efficient formation of the biaryl linkage at the 5-position of thiophene with the trifluoromethyl-substituted phenyl ring.

Formylation at the 2-Position of Thiophene

The aldehyde group at the 2-position is introduced by electrophilic aromatic substitution using the Vilsmeier-Haack reaction , a classical and widely applied method for formylation of electron-rich heterocycles.

- Reagents: N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

- Mechanism: Formation of the Vilsmeier reagent from DMF and POCl3, which then electrophilically attacks the thiophene ring at the 2-position, yielding the aldehyde after hydrolysis.

- Conditions: Reaction is typically carried out at 0–5 °C initially, then warmed to room temperature or slightly elevated temperatures (up to 60 °C) to complete formylation.

- Yield: High regioselectivity for the 2-position aldehyde due to the directing effects of the substituents and the inherent reactivity of the thiophene ring.

Alternative Formylation Approaches

- Lithiation followed by DMF quenching: Directed ortho-lithiation of 5-(4-(trifluoromethyl)phenyl)thiophene at the 2-position using strong bases such as n-butyllithium at low temperatures (-78 °C), followed by quenching with DMF to afford the aldehyde. This method requires careful temperature control and anhydrous conditions but allows selective functionalization.

- Direct C–H activation methods: Recent advances in transition-metal catalysis enable direct formylation of thiophenes via C–H activation using catalysts such as palladium or rhodium with formyl sources like paraformaldehyde or carbon monoxide derivatives. These methods are less common but offer atom-economical alternatives.

Summary Table of Preparation Methods

| Step | Method | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Suzuki-Miyaura coupling | 5-bromothiophene + 4-(trifluoromethyl)phenylboronic acid, Pd catalyst, base, solvent, heat | High regioselectivity, mild conditions, scalable | Requires boronic acid preparation, sensitive to moisture |

| 2 | Vilsmeier-Haack formylation | DMF + POCl3, 0–60 °C | High regioselectivity for 2-position, well-established | Uses corrosive reagents, requires careful quenching |

| 3 | Directed lithiation + DMF quench | n-BuLi, -78 °C, then DMF | High selectivity, versatile for other substitutions | Requires low temperatures, air/moisture sensitive |

| 4 | C–H activation formylation | Pd or Rh catalyst, formyl source | Atom economical, fewer steps | Less developed for this substrate, catalyst cost |

Representative Reaction Scheme

Step 1: 5-Bromothiophene + 4-(Trifluoromethyl)phenylboronic acid

Pd catalyst, base, solvent, heat

→ 5-(4-(Trifluoromethyl)phenyl)thiophene

Step 2: 5-(4-(Trifluoromethyl)phenyl)thiophene + Vilsmeier reagent (DMF + POCl3)

0–60 °C

→ this compound

Analytical Characterization Supporting Preparation

- ¹H NMR: Characteristic aldehyde proton singlet at δ ~9.8–10.2 ppm; aromatic protons of thiophene and phenyl rings observed in expected regions.

- ¹³C NMR: Aldehyde carbon resonance near δ ~180–190 ppm; trifluoromethyl carbon signals with characteristic splitting due to fluorine coupling.

- IR spectroscopy: Strong C=O stretch around 1680–1700 cm⁻¹ confirming aldehyde presence.

- Mass spectrometry: Molecular ion peak at m/z 256 confirming molecular weight.

- Elemental analysis: Consistent with formula C12H6F3OS.

化学反応の分析

Types of Reactions:

Oxidation: The aldehyde group in 5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products:

Oxidation: 5-(4-(Trifluoromethyl)phenyl)thiophene-2-carboxylic acid.

Reduction: 5-(4-(Trifluoromethyl)phenyl)thiophene-2-methanol.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

科学的研究の応用

Chemical Properties and Structure

5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde (CAS No. 343604-31-9) features a thiophene ring substituted with a trifluoromethyl group and an aldehyde functional group. Its molecular formula is , with a molecular weight of 256.24 g/mol. The presence of the aldehyde group suggests its utility as an intermediate in organic synthesis, allowing for further functionalization and derivatization due to its reactivity .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Aldehydes are commonly employed in the formation of various compounds through reactions such as:

- Condensation Reactions : The aldehyde can react with amines to form imines or with hydrazines to yield hydrazones.

- Thiosemicarbazone Formation : Condensing with thiosemicarbazide can produce thiosemicarbazones, which have shown biological activity .

Material Science

The unique structural features of this compound make it a candidate for applications in material science, particularly in:

- Organic Electronics : Heterocyclic compounds like this one are studied for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The trifluoromethyl group can enhance electronic properties such as conductivity and thermal stability.

- Functional Materials : The compound's ability to form films or coatings can be explored for creating functional materials with specific optical or electronic properties.

Case Study 1: Synthesis of Thiosemicarbazones

Research has shown that thiosemicarbazones synthesized from aldehydes exhibit notable antimicrobial properties. For instance, derivatives formed from 5-substituted thiophene-2-carbaldehydes were tested against various bacterial strains and demonstrated significant activity . This highlights the potential of this compound as a precursor for bioactive compounds.

Case Study 2: Application in Organic Electronics

Studies have indicated that thiophene derivatives can be utilized in organic electronic devices due to their favorable charge transport properties. The incorporation of the trifluoromethyl group has been shown to improve device performance metrics such as mobility and stability, making compounds like this compound appealing for further exploration in this field .

作用機序

The mechanism of action of 5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde is not well-documented. its reactivity is primarily determined by the presence of the aldehyde group and the electron-withdrawing trifluoromethyl group. These functional groups influence the compound’s behavior in various chemical reactions, including nucleophilic addition and electrophilic substitution .

類似化合物との比較

- 5-(4-Chloro-2-(trifluoromethyl)phenyl)thiophene-2-carbaldehyde .

- 5-(3-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde .

Comparison:

- 5-(4-Chloro-2-(trifluoromethyl)phenyl)thiophene-2-carbaldehyde: This compound has a chloro substituent in addition to the trifluoromethyl group, which can further influence its reactivity and potential applications .

- 5-(3-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde: This compound has the trifluoromethyl group in a different position on the phenyl ring, which can affect its electronic properties and reactivity .

Uniqueness: The unique combination of the trifluoromethyl group and the aldehyde functional group in 5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde makes it a valuable intermediate in organic synthesis, particularly for the development of advanced materials and electronic devices .

生物活性

5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde, a compound with the molecular formula CHFOS and a molecular weight of 256.24 g/mol, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides an overview of its biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound features a thiophene ring substituted with a trifluoromethyl group and an aldehyde functional group, which significantly influences its biological activity.

The biological activity of this compound is primarily attributed to its antioxidant properties , where it neutralizes free radicals and reduces oxidative stress. Additionally, it may interact with specific enzymes and receptors, modulating various biochemical pathways crucial for cellular function and survival.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. This activity is vital for protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

Studies have shown that derivatives of thiophene compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in treating inflammatory conditions.

3. Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against various pathogens. For example, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Candida albicans , indicating the potential for developing new antimicrobial agents .

4. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. These compounds have shown cytotoxic effects on various cancer cell lines, with IC values indicating significant antiproliferative activity. For instance, similar thiophene compounds exhibited IC values ranging from 7.69 to 27.73 µM against different cancer cell lines .

Comparative Analysis with Similar Compounds

| Compound | Antioxidant Activity | Antimicrobial Activity | Anticancer Activity (IC) |

|---|---|---|---|

| This compound | Moderate | Effective against Staphylococcus aureus | 13.36 - 27.73 µM |

| Quercetin | Strong | Effective against various bacteria | 15 - 30 µM |

| Kaempferol | Strong | Effective against fungi | 10 - 20 µM |

Case Studies

- Anticancer Activity : A study investigated the cytotoxic effects of thiophene derivatives on breast cancer cell lines (SKBr-3, MCF-7). The results indicated that these compounds could inhibit cell proliferation effectively, warranting further exploration into their mechanisms .

- Antimicrobial Efficacy : In another study, derivatives were tested against common pathogens where they showed promising results in inhibiting growth at low concentrations (MIC values as low as 1 µg/mL) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde, and how can reaction yields be optimized?

- Methodology : The compound is commonly synthesized via Suzuki-Miyaura cross-coupling between 5-bromothiophene-2-carbaldehyde and 4-(trifluoromethyl)phenylboronic acid, followed by purification using column chromatography (EtOAc/Hexane gradients). Yields (~11–16% in multi-step reactions) can be improved by optimizing catalyst loading (e.g., Pd(PPh₃)₄), reaction time, and temperature . Low yields in condensation steps may require crystallographic analysis to identify steric hindrance or electronic effects .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : Analyze and NMR to verify substituent positions (e.g., trifluoromethyl group at 4-position of phenyl, aldehyde proton at δ ~9.8 ppm) .

- Chromatography : Use TLC and HPLC to confirm purity (>95%) and detect byproducts .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 285.04) .

Advanced Research Questions

Q. How can this compound be functionalized for applications in fluorescent probes or organic photovoltaics?

- Methodology :

- Fluorescent Probes : React the aldehyde group with electron-deficient acceptors (e.g., 2-thiazoleacetonitrile) under reflux with NaOAc to form push-pull chromophores. This enhances two-photon absorption for deep-tissue imaging .

- Photovoltaics : Incorporate into donor-acceptor (D-A) systems by coupling with pyrrole or triphenylamine donors to improve charge transfer efficiency. Optimize conjugation length via thiophene bridges .

Q. What strategies address low yields in multi-step syntheses involving this compound?

- Methodology :

- Mechanistic Studies : Use X-ray crystallography to analyze intermediates (e.g., compound P in ) and identify steric clashes or electronic mismatches .

- Catalyst Screening : Test palladium catalysts (e.g., PdCl₂(dppf)) or ligands (XPhos) to enhance coupling efficiency .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodology : Cross-validate using complementary techniques:

- IR Spectroscopy : Confirm aldehyde C=O stretch (~1680 cm⁻¹) if NMR signals overlap .

- Elemental Analysis : Verify C/H/N/S ratios to detect impurities .

- Single-Crystal XRD : Resolve ambiguous NMR assignments (e.g., regioisomerism) .

Q. What are the best practices for storing and handling this compound to ensure stability?

- Methodology : Store under inert atmosphere at –20°C to prevent aldehyde oxidation. Use amber vials to avoid photodegradation. Monitor purity via periodic HPLC analysis .

Q. How can regioselectivity be controlled during functionalization of the thiophene ring?

- Methodology :

- Directing Groups : Introduce temporary substituents (e.g., methoxy) to guide electrophilic substitution at the 5-position .

- Cross-Coupling Conditions : Use Suzuki-Miyaura or Stille couplings with halogenated thiophenes to ensure site-specific modifications .

Applications in Advanced Material Design

Q. What role does the trifluoromethyl group play in tuning electronic properties for optoelectronic devices?

- Methodology : The –CF₃ group enhances electron-withdrawing capacity, lowering the LUMO energy for better charge transport in organic field-effect transistors (OFETs). Compare cyclic voltammetry data with non-fluorinated analogs to quantify energy level shifts .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for sensing applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。